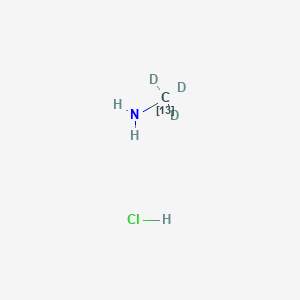![molecular formula C44H80NO8P B025636 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 107173-11-5](/img/structure/B25636.png)
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BOPA, is a synthetic phospholipid that has gained attention in the scientific community due to its potential applications in drug delivery and gene therapy. BOPA is a cationic lipid that can self-assemble into liposomes, which are spherical vesicles that can encapsulate drugs or genetic material.
Mécanisme D'action
The mechanism of action of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves the formation of liposomes, which can fuse with cell membranes and deliver their cargo to the cytoplasm. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have been shown to enter cells via endocytosis and release their contents into the cytoplasm. The cationic nature of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can also interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell death.
Effets Biochimiques Et Physiologiques
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity in vitro and in vivo. However, high doses of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can cause hemolysis and liver toxicity in animal models. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to induce an immune response in mice, which could limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have several advantages for lab experiments, including their ability to efficiently deliver cargo to cells and their low toxicity. However, 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes can be difficult to prepare and characterize, and their stability can be affected by environmental factors, such as temperature and pH.
Orientations Futures
Future research on 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate could focus on improving the stability and efficiency of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes, as well as exploring their potential applications in gene therapy and drug delivery. Other future directions could include investigating the immune response to 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate and developing strategies to mitigate its effects. Additionally, 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate could be used as a tool to study the mechanisms of membrane fusion and endocytosis in cells.
Méthodes De Synthèse
The synthesis of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, including the reaction of 2,3-dimethoxypropane with 2,3-dimethoxypropylphosphonic acid to form 2,3-bis[(2,3-dimethoxypropoxy)phosphoryl]propanol. This intermediate is then reacted with 2-(trimethylammonio)ethyl methacrylate chloride to form 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate. The final product is purified using column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. The cationic nature of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate allows it to form complexes with negatively charged molecules, such as DNA or RNA, which can be delivered to cells. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have been shown to efficiently deliver siRNA to cancer cells, resulting in downregulation of target genes and inhibition of tumor growth. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to deliver plasmid DNA encoding therapeutic proteins, such as erythropoietin, to treat anemia in animal models.
Propriétés
Numéro CAS |
107173-11-5 |
|---|---|
Nom du produit |
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C44H80NO8P |
Poids moléculaire |
782.1 g/mol |
Nom IUPAC |
2,3-bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30-37,42H,6-29,38-41H2,1-5H3/b32-30+,33-31+,36-34+,37-35+ |
Clé InChI |
UZBZIHXSLHMNPD-PRKTVKFGSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C=C/C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C=C/CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
Synonymes |
L-ALPHA-PHOSPHATIDYLCHOLINE, DI-TRANS-2, TRANS-4-OCTADECADIENOYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



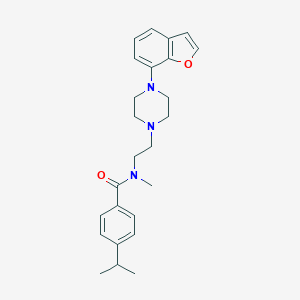
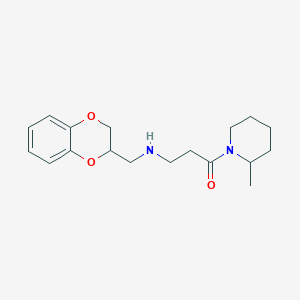
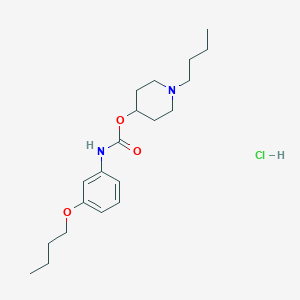
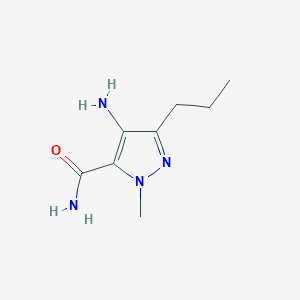
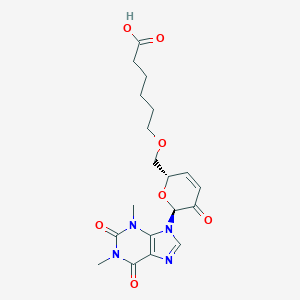
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
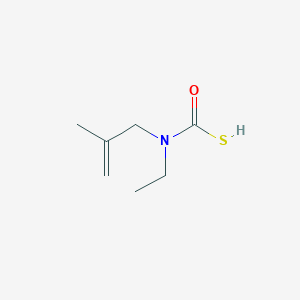
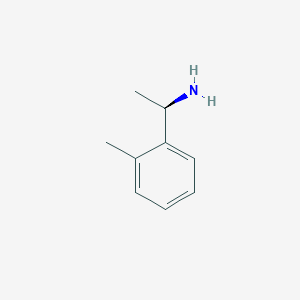
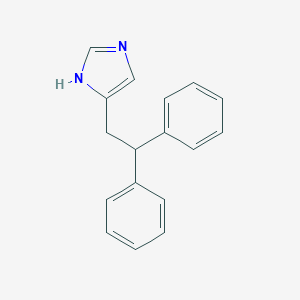
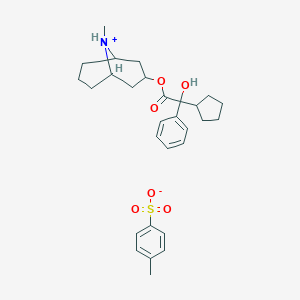
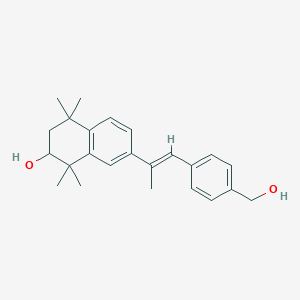
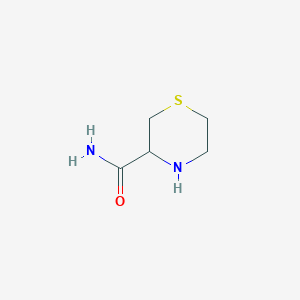
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
